Cas no 870063-52-8 ((2-Chloro-5-fluoropyridin-3-yl)methanol)
(2-Chloro-5-fluoropyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2-Chloro-5-fluoropyridin-3-yl)methanol
- (2-Chloro-5-fluoro-pyridin-3-yl)-methanol
- 2-Chloro-5-fluoro-3-(hydroxymethyl)pyridine
- 3-Pyridinemethanol,2-chloro-5-fluoro-
- (2-chloro-5-fluoro-3-pyridinyl)methanol
- 2-Chloro-5-fluoro-3-pyridinemethanol (ACI)
- (2-chloranyl-5-fluoranyl-pyridin-3-yl)methanol
- J-500699
- 870063-52-8
- SY286787
- SCHEMBL2119948
- (2-Chloro-5-fluoro-pyridin-3-yl)-methanol, AldrichCPR
- AS-42493
- AC-33387
- AB13672
- FYHQEGIVKQGQHC-UHFFFAOYSA-N
- MFCD03095313
- DTXSID30640094
- A816288
- EN300-156178
- (2-CHLORO-5-FLUORO-3-PYRIDYL)METHANOL
- FT-0678311
- AMY7896
- CS-0139434
- AKOS006276080
- BBL102832
- STL556640
-
- MDL: MFCD03095313
- Inchi: 1S/C6H5ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2
- InChI Key: FYHQEGIVKQGQHC-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CN=1)F)CO
Computed Properties
- Exact Mass: 161.00400
- Monoisotopic Mass: 161.0043696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Density: 1.434
- Boiling Point: 253.6°C at 760 mmHg
- Flash Point: 107.2°C
- Refractive Index: 1.546
- PSA: 33.12000
- LogP: 1.36640
(2-Chloro-5-fluoropyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 026184-500mg |
(2-Chloro-5-fluoro-pyridin-3-yl)-methanol |
870063-52-8 | 500mg |
$429.00 | 2023-09-09 | ||
| Matrix Scientific | 026184-250mg |
(2-Chloro-5-fluoro-pyridin-3-yl)-methanol |
870063-52-8 | 250mg |
$279.00 | 2023-09-09 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01042-10g |
(2-chloro-5-fluoropyridin-3-yl)methanol |
870063-52-8 | 95% | 10g |
$1745 | 2023-09-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000404-1G |
(2-Chloro-5-fluoro-pyridin-3-yl)-methanol |
870063-52-8 | Aldrich | 1G |
¥7985.76 | 2022-02-24 | |
| Chemenu | CM175866-1g |
(2-Chloro-5-fluoro-pyridin-3-yl)-methanol |
870063-52-8 | 95% | 1g |
$384 | 2021-08-05 | |
| TRC | C384525-100mg |
(2-Chloro-5-fluoropyridin-3-yl)methanol |
870063-52-8 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C384525-500mg |
(2-Chloro-5-fluoropyridin-3-yl)methanol |
870063-52-8 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C384525-1g |
(2-Chloro-5-fluoropyridin-3-yl)methanol |
870063-52-8 | 1g |
$ 365.00 | 2022-06-06 | ||
| Alichem | A023025962-1g |
2-Chloro-5-fluoropyridine-3-methanol |
870063-52-8 | 97% | 1g |
$562.03 | 2023-08-31 | |
| Apollo Scientific | PC520524-1g |
(2-Chloro-5-fluoro-3-pyridyl)methanol |
870063-52-8 | 99% | 1g |
£132.00 | 2025-02-21 |
(2-Chloro-5-fluoropyridin-3-yl)methanol Suppliers
(2-Chloro-5-fluoropyridin-3-yl)methanol Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on (2-Chloro-5-fluoropyridin-3-yl)methanol
(2-Chloro-5-fluoropyridin-3-yl)methanol (CAS No. 870063-52-8): An Overview of Its Structure, Synthesis, and Applications in Pharmaceutical Research
(2-Chloro-5-fluoropyridin-3-yl)methanol (CAS No. 870063-52-8) is a versatile compound with significant potential in the field of pharmaceutical research. This compound, characterized by its unique chloro and fluoro substitutions on a pyridine ring, has garnered attention for its role in the development of novel drugs and therapeutic agents. In this article, we will delve into the chemical structure, synthesis methods, and current applications of (2-Chloro-5-fluoropyridin-3-yl)methanol, highlighting its importance in modern medicinal chemistry.
Chemical Structure and Properties
(2-Chloro-5-fluoropyridin-3-yl)methanol is a pyridine derivative with the molecular formula C6H4ClFNO. The compound features a pyridine ring with a chlorine atom at the 2-position and a fluorine atom at the 5-position, with a hydroxymethyl group attached to the 3-position. This specific arrangement of substituents imparts unique chemical properties to the molecule, making it an attractive building block for various synthetic transformations.
The presence of the hydroxymethyl group provides opportunities for further functionalization, such as etherification or esterification reactions. The chloro and fluoro substituents contribute to the compound's electronic properties, influencing its reactivity and biological activity. These features make (2-Chloro-5-fluoropyridin-3-yl)methanol a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Synthesis Methods
The synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 2-chloro-5-fluoropyridine with formaldehyde in the presence of a suitable catalyst. This method typically yields high purity products but may require careful control of reaction conditions to avoid side reactions.
An alternative synthetic route involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce the hydroxymethyl group onto the pyridine ring. This approach can provide higher yields and better control over regioselectivity but may require more specialized equipment and handling procedures.
Applications in Pharmaceutical Research
(2-Chloro-5-fluoropyridin-3-yl)methanol has found applications in several areas of pharmaceutical research, particularly in the development of new drugs targeting specific biological pathways. One notable application is in the synthesis of inhibitors for kinases, which are enzymes involved in cellular signaling processes. Kinase inhibitors have shown promise in treating various diseases, including cancer and inflammatory disorders.
A recent study published in the Journal of Medicinal Chemistry reported the use of (2-Chloro-5-fluoropyridin-3-yl)methanol as a key intermediate in the synthesis of a novel class of kinase inhibitors. The researchers demonstrated that these compounds exhibited potent inhibitory activity against specific kinases involved in cancer progression. The unique electronic properties of the pyridine ring and its substituents played a crucial role in enhancing the binding affinity and selectivity of these inhibitors.
Beyond kinase inhibition, (2-Chloro-5-fluoropyridin-3-yl)methanol has also been explored as a building block for developing drugs targeting other therapeutic areas. For example, it has been used in the synthesis of compounds with antiviral activity against RNA viruses such as influenza and SARS-CoV-2. The ability to fine-tune the chemical structure through functionalization at various positions on the pyridine ring allows for the optimization of pharmacological properties such as potency, selectivity, and bioavailability.
Safety Considerations and Future Directions
In any pharmaceutical research involving new compounds, safety considerations are paramount. While no specific safety concerns have been reported for (2-Chloro-5-fluoropyridin-3-yl)methanol, it is essential to conduct thorough toxicity studies to ensure its safe use in drug development processes. Researchers should adhere to standard safety protocols when handling this compound to minimize potential risks.
The future directions for research involving (2-Chloro-5-fluoropyridin-3-yl)methanol are promising. Ongoing studies are exploring its potential applications in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders. Additionally, efforts are being made to develop more efficient synthetic methods that can be scaled up for industrial production.
In conclusion, (2-Chloro-5-fluoropyridin-3-yl)methanol (CAS No. 870063-52-8) is a versatile compound with significant potential in pharmaceutical research. Its unique chemical structure and properties make it an attractive building block for developing novel drugs with diverse therapeutic applications. As research continues to advance, it is likely that new insights into the biological activities and synthetic utility of this compound will emerge, further expanding its role in modern medicinal chemistry.
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